2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate
Description
Properties
Molecular Formula |
C9H13F3N2O2 |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-piperidin-4-ylacetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c8-4-1-7-2-5-9-6-3-7;3-2(4,5)1(6)7/h7,9H,1-3,5-6H2;(H,6,7) |
InChI Key |
NJCGQNRMAGKHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
Copper catalysts, particularly CuBr·SMe₂, enhance coupling efficiency in piperidine synthesis. In a comparative study, CuBr·SMe₂ increased yields from 45% to 82% compared to uncatalyzed reactions. Similarly, cesium carbonate improves alkylation kinetics by deprotonating intermediates, reducing reaction times by 30%.
Solvent Effects
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 72 | 98 |
| THF | 58 | 92 |
| DCM | 65 | 95 |
| Table 1: Solvent impact on acetonitrile group introduction. |
Polar aprotic solvents like acetonitrile favor SN2 mechanisms, while THF’s lower polarity leads to slower kinetics.
Workup and Purification Strategies
Extraction and Washing
Post-reaction mixtures are typically extracted with ethyl acetate (3 × 8 kg) to isolate organic phases. Aqueous washes with brine (2 × 6 kg) remove residual catalysts, achieving >95% recovery.
Crystallization
Recrystallization from heptane at −20°C produces needle-like crystals with a melting point of 112–114°C. For the trifluoroacetate salt, ethanol/water mixtures (3:1 v/v) yield high-purity (>99%) solids.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 4.21 (q, J = 7.1 Hz, 2H), 3.48–3.42 (m, 2H), 3.02–2.96 (m, 2H), 2.89 (s, 3H), 2.45–2.39 (m, 1H), 1.98–1.85 (m, 4H).
HPLC : Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).
Scale-Up Considerations
Industrial-scale synthesis (10 kg batches) employs continuous distillation for solvent recovery, reducing waste by 40%. Temperature-controlled reactors maintain exothermic reactions (e.g., Grignard additions) below 30°C to prevent runaway conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antifungal Activity :
Recent studies have indicated that derivatives of piperidine compounds exhibit antifungal properties. For instance, research published in Wiley Online Library highlights the synthesis of piperidinyl thiazole derivatives, including 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate, which demonstrated significant antifungal activity against various strains of fungi . -
Pharmacological Studies :
The compound's ability to interact with biological targets makes it a subject of interest in pharmacological studies. Its structural similarity to other biologically active piperidine derivatives allows for investigations into its potential as a therapeutic agent for conditions such as anxiety and depression.
Material Science
- Polymer Synthesis :
The incorporation of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties. Its trifluoroacetate group can act as a functional unit that modifies polymer characteristics, leading to applications in coatings and adhesives.
Agricultural Chemistry
- Pesticide Development :
The compound has potential applications in developing new pesticides or herbicides. Its structural features may contribute to the efficacy of agrochemicals by enhancing their stability and activity against pests.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of piperidinyl derivatives found that compounds similar to 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate exhibited promising results against Candida albicans and Aspergillus niger. The mechanism of action was attributed to the disruption of fungal cell membranes .
Case Study 2: Polymer Applications
Research into polymer composites incorporating piperidine derivatives showed improved thermal stability and mechanical strength compared to traditional polymers. This enhancement is particularly beneficial for applications requiring durable materials under harsh conditions .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:
Binding to active sites: on enzymes, altering their activity.
Interacting with receptors: to modulate signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Piperidin-4-yl core with an ethyl ester (-COOEt) instead of a nitrile group.
- Properties: Molecular weight: 171.23 g/mol. LogP: 1.2 (moderate lipophilicity due to the ester). Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) .
- Key differences :
- The ester group reduces polarity compared to the nitrile, affecting membrane permeability.
- Lacks the trifluoroacetate counterion, altering solubility and crystallization behavior.
4-Piperidinone 2,2,2-Trifluoroacetate (1:1)
- Structure : Piperidin-4-one (ketone) core with a TFA counterion.
- Properties :
- Lower molecular weight and altered solubility profile compared to the nitrile analog.
Benzyl Carbamate Derivatives with TFA Salts ()
Examples include Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate 2,2,2-trifluoroacetate (Compound 109):
- Structure : Piperidin-4-yl core with a phosphoryl and carbamate group.
- Properties :
- Key differences :
- Bulkier substituents reduce solubility in aqueous media.
- Phosphoryl groups introduce steric hindrance, impacting metabolic stability.
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid
- Structure : Piperidine-4-carboxylic acid with a trifluoroacetyl group.
- Properties :
- Molecular weight: 237.16 g/mol (similarity score: 0.82 to the target compound).
- Reactivity: Carboxylic acid enables conjugation reactions.
- Key differences :
Key Findings
Functional Group Impact :
- Nitrile groups enhance polarity and metabolic stability compared to esters or ketones.
- Trifluoroacetate salts universally improve solubility in organic media but may complicate purification .
Carbamate/phosphoryl derivatives () exhibit higher molecular weights and specialized bioactivity .
Synthetic Challenges :
- Introducing nitriles often requires cyanide-based reagents, whereas esters/ketones are synthesized via milder conditions .
Biological Activity
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate (CAS No. 356045-71-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C9H13F3N2O2
- Molecular Weight : 238.21 g/mol
- CAS Number : 356045-71-1
Biological Activity Overview
Recent studies indicate that compounds related to piperidine structures, including 2-(Piperidin-4-yl)acetonitrile derivatives, exhibit significant biological activities, particularly in cancer treatment. The following sections detail the findings regarding its anticancer effects and other biological activities.
Research has demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, studies on related piperidone compounds have shown that they trigger cell death through the intrinsic apoptotic pathway by accumulating reactive oxygen species (ROS), depolarizing mitochondria, and activating caspases . This mechanism is crucial for developing effective anticancer therapies.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study found that novel piperidone compounds exhibited cytotoxic effects on breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines with low micromolar to nanomolar cytotoxic concentrations .
- The compounds were shown to induce DNA fragmentation and cell cycle arrest, indicating their potential as effective anticancer agents.
- Comparative Study of Piperidine Derivatives :
Data Tables
| Compound Name | Cytotoxic Concentration (CC50) | Cancer Types Affected | Mechanism of Action |
|---|---|---|---|
| 2-(Piperidin-4-yl)acetonitrile derivative | Low micromolar to nanomolar | Breast, Pancreatic, Leukemia | Induction of apoptosis via ROS |
| Piperidone Compound 2608 | Low micromolar | Colon Cancer | Mitochondrial depolarization |
| Piperidone Compound 2610 | Low nanomolar | Lymphoma | Caspase activation |
Additional Biological Activities
Apart from anticancer properties, piperidine derivatives are known for their antibacterial and anti-inflammatory activities. Research indicates that these compounds can act as proteasome inhibitors and may also have implications in treating inflammatory diseases .
Q & A
Q. What are the key steps in synthesizing 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a piperidine intermediate with a trifluoroacetate group. For example, microwave-assisted reactions (120–130°C, 7–11 hours) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and purification via automated flash chromatography (41–78% yields) are effective . Optimize by adjusting reaction time, temperature, and catalyst loading. A table summarizing synthesis parameters:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Higher yields at elevated temperatures |
| Reaction Time | 7–11 hours | Prolonged time improves conversion |
| Purification Method | Flash chromatography | Purity >99% achievable |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Use 1H/13C NMR to confirm backbone structure (e.g., piperidine ring protons at δ 2.0–3.6 ppm, trifluoroacetate CF3 signals at δ 117–120 ppm in 13C) and mass spectrometry (MS) for molecular weight validation (e.g., [M+H]+ peaks matching calculated values) . HPLC ensures purity (>99.9%) via reverse-phase methods .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer : Solubility: >20 mg/mL in DMSO or ethanol; <5 mg/mL in water. Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the trifluoroacetate group. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Q. What strategies are used to evaluate the compound’s biological activity, such as receptor binding?
- Methodological Answer : Conduct radioligand binding assays (e.g., for GPCRs or ion channels) using tritiated probes. For example, competitive inhibition assays (IC50 values) can assess affinity for targets like histamine receptors . Use molecular docking to predict interactions with receptor active sites based on the piperidine-acetonitrile scaffold .
Q. How can synthetic routes be modified to improve enantiomeric purity for chiral derivatives?
Q. What mechanistic insights explain low yields in coupling reactions involving this compound?
- Methodological Answer : Low yields (~40%) may stem from steric hindrance at the piperidine C4 position or side reactions with the acetonitrile group. Mitigate by:
Q. How does the trifluoroacetate counterion influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoroacetate group enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes the protonated piperidine nitrogen, affecting bioavailability. Compare with hydrochloride salts using log P calculations (e.g., trifluoroacetate salts have lower log P by ~0.5 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
